molecular formula C25H18BrN3O2 B5356860 3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B5356860
M. Wt: 472.3 g/mol
InChI Key: GJESGPILLPCUAQ-XSFVSMFZSA-N
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Description

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethyl-oxoindole moiety, and a quinazolinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 1,5-dimethyl-2-oxoindoline-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then cyclized under acidic conditions to yield the final quinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azumolene
  • Brodifacoum
  • Bromadiolone
  • Bromantane
  • Bromfenac
  • Para-Bromoamphetamine
  • 4-Bromophenylacetic acid
  • Bromopropylate

Uniqueness

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2/c1-15-7-12-22-19(13-15)20(24(30)28(22)2)14-23-27-21-6-4-3-5-18(21)25(31)29(23)17-10-8-16(26)9-11-17/h3-14H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJESGPILLPCUAQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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